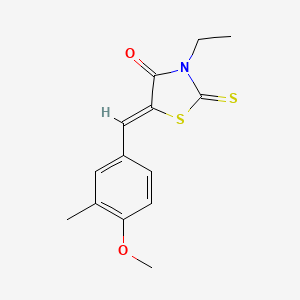
3-ethyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-(4-methoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMBS, and it is a thiazolidinone derivative that exhibits a wide range of interesting biological properties. EMBS has shown to have a potent inhibitory effect on certain enzymes, and its unique chemical structure has made it a target for many researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of EMBS involves its ability to inhibit certain enzymes. EMBS has been shown to inhibit acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, which leads to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
EMBS has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, EMBS has also been shown to have antioxidant properties. This antioxidant activity is thought to be due to the presence of the thiazolidinone ring in the compound. EMBS has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit certain enzymes that are involved in the inflammatory response.
実験室実験の利点と制限
EMBS has several advantages as a compound for lab experiments. Its unique chemical structure makes it a target for many researchers in the field of medicinal chemistry. EMBS has also been shown to have a potent inhibitory effect on certain enzymes, which makes it a valuable tool for studying enzyme function. However, there are also limitations to the use of EMBS in lab experiments. The synthesis of EMBS can be complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, EMBS has not yet been extensively studied for its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving EMBS. One area of research involves the development of EMBS derivatives that have improved potency and selectivity for certain enzymes. Another area of research involves the use of EMBS as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, further studies are needed to determine the potential toxicity of EMBS and its derivatives, which will be important for the development of safe and effective treatments.
合成法
The synthesis of EMBS can be achieved through a multi-step process that involves the condensation of various starting materials. The first step involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the addition of an ethyl group to the thiazolidinone ring to form EMBS.
科学的研究の応用
EMBS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EMBS as an inhibitor of certain enzymes. EMBS has shown to have a potent inhibitory effect on acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a positive effect on cognitive function.
特性
IUPAC Name |
(5Z)-3-ethyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-4-15-13(16)12(19-14(15)18)8-10-5-6-11(17-3)9(2)7-10/h5-8H,4H2,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBHANQYBAEJAH-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
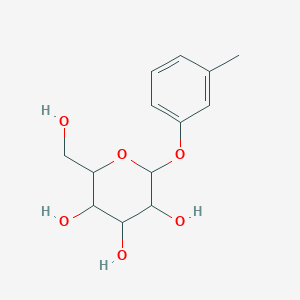
![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)
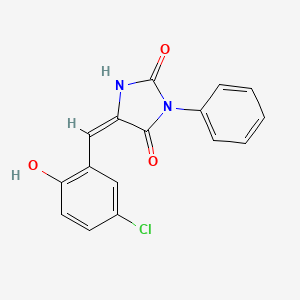

![1-(3-methylphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923181.png)
![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)
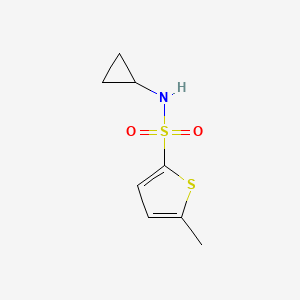
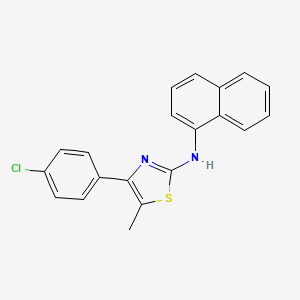
![3-{[(2,4-dimethylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4923218.png)
![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)